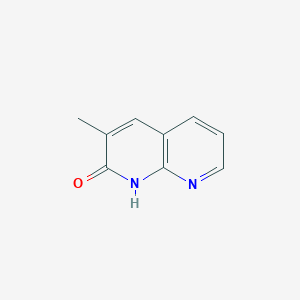

3-Methyl-1,8-naphthyridin-2(1H)-one

描述

Significance of 1,8-Naphthyridine (B1210474) Scaffolds in Heterocyclic Chemistry

The 1,8-naphthyridine nucleus, a nitrogen-containing heterocyclic system, is a privileged scaffold in medicinal chemistry and drug discovery. exlibrisgroup.comnih.gov Its significance stems from its versatile synthesis, reactivity, and a broad spectrum of biological activities. exlibrisgroup.comnih.gov Heterocyclic compounds, in general, constitute a substantial portion of active pharmaceutical ingredients, with nitrogen-containing heterocycles being particularly prevalent. mdpi.comnih.govrsc.org The 1,8-naphthyridine core is a key component in a variety of established therapeutic agents, including the antibacterial drugs nalidixic acid and enoxacin. nih.govwikipedia.org

The interest in 1,8-naphthyridine derivatives is driven by their demonstrated efficacy in a wide range of biological applications. nih.govresearchgate.net These include antimicrobial, antiviral, anticancer, anti-inflammatory, and analgesic properties. nih.govresearchgate.net Furthermore, research has uncovered their potential in addressing neurological disorders such as Alzheimer's disease and depression, as well as their utility as anti-osteoporotic agents, antihistamines, and inhibitors of various enzymes. nih.govrsc.org The adaptability of the 1,8-naphthyridine structure allows for molecular modifications that can enhance its physicochemical properties, leading to compounds with optimized therapeutic effects. mdpi.comnih.gov

Research Trajectory and Current Focus on 3-Methyl-1,8-naphthyridin-2(1H)-one Derivatives

Building upon the foundational importance of the 1,8-naphthyridine scaffold, the research trajectory has increasingly focused on specific derivatives that exhibit unique properties and potential for tailored applications. Among these, this compound has garnered considerable interest. The presence of the methyl group at the 3-position and the oxo group at the 2-position of the naphthyridine ring provides a unique electronic and steric environment, influencing its reactivity and interaction with biological targets.

Current research on this compound and its derivatives is multifaceted. A significant area of investigation involves the synthesis of novel analogues through methods like the Buchwald–Hartwig cross-coupling reaction, which allows for the introduction of various substituents at different positions of the naphthyridine core. researchgate.net For instance, the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones has been explored to develop new compounds with potential biological activities. researchgate.net

Structure-activity relationship (SAR) studies are a cornerstone of this research, aiming to understand how specific structural modifications influence the compound's properties. nih.gov For example, modifications at the 3-position of the 1,8-naphthyridine nucleus by incorporating different amine functionalities have been shown to affect the binding efficiency and potency towards specific biological receptors. nih.gov This targeted approach allows for the rational design of new derivatives with enhanced or specific activities.

The exploration of this compound derivatives extends to their potential in creating advanced materials and their role in supramolecular chemistry. The ability of the 1,8-naphthyridine core to act as a ligand for metal ions opens up possibilities for the development of novel catalysts and functional materials. researchgate.netkthmcollege.ac.in The study of the crystal structures of these derivatives provides valuable insights into their solid-state organization and intermolecular interactions. researchgate.net

In essence, the research on this compound represents a focused effort to leverage the inherent advantages of the 1,8-naphthyridine scaffold. By systematically modifying its structure and studying the resulting properties, scientists are paving the way for the development of new molecules with a wide array of potential applications in medicine and materials science.

| Property | Value |

| Chemical Formula | C9H8N2O |

| Molar Mass | 160.17 g·mol−1 |

| Appearance | Yellow solid |

| Melting Point | 98–99 °C (208–210 °F; 371–372 K) |

| CAS Number | 40000-89-3 |

| SMILES Code | O=C1NC2=C(C=CC=N2)C=C1C |

Note: Some properties are for the parent 1,8-naphthyridine compound and are provided for context. wikipedia.org Data for this compound specifically includes its molecular formula and weight. bldpharm.com

Structure

3D Structure

属性

IUPAC Name |

3-methyl-1H-1,8-naphthyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-5-7-3-2-4-10-8(7)11-9(6)12/h2-5H,1H3,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDEZBADEQVISCO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(NC1=O)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00563221 | |

| Record name | 3-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40000-89-3 | |

| Record name | 3-Methyl-1,8-naphthyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00563221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3 Methyl 1,8 Naphthyridin 2 1h One and Its Analogues

Classical and Modern Approaches to 1,8-Naphthyridine (B1210474) Core Synthesis

The construction of the 1,8-naphthyridine scaffold can be achieved through various synthetic routes. These methods often involve the formation of a second pyridine (B92270) ring onto a pre-existing pyridine ring.

Friedländer Reaction and its Adaptations

The Friedländer annulation is a cornerstone in the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. nih.gov This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an activated methylene (B1212753) group (a -CH2- group flanked by electron-withdrawing groups). nih.gov For the synthesis of 1,8-naphthyridines, 2-aminonicotinaldehyde is a common starting material. nih.govacs.org

The reaction can be catalyzed by acids or bases. Modern adaptations focus on greener and more efficient conditions, such as using water as a solvent and employing catalysts like choline (B1196258) hydroxide (B78521) or DABCO, sometimes under microwave irradiation to reduce reaction times and improve yields. nih.gov

For the synthesis of the specific target, 3-Methyl-1,8-naphthyridin-2(1H)-one, a suitable active methylene compound would be required to introduce the methyl group at the C3 position and the carbonyl group at the C2 position. An example of such a reactant would be an ester of propionylacetic acid. The general reaction is depicted below:

Scheme 1: General Friedländer Synthesis of a 3-Substituted 1,8-naphthyridin-2(1H)-one.

| Reactant 1 | Reactant 2 | Conditions | Product |

| 2-Aminonicotinaldehyde | Ethyl propionylacetate | Base catalyst (e.g., piperidine (B6355638), LiOH) | This compound |

| 2-Aminonicotinaldehyde | Acetone | Choline hydroxide, Water, 50°C | 2-Methyl-1,8-naphthyridine acs.org |

| 2-Aminonicotinaldehyde | Acetylacetone | Piperidine, Methanol, Microwave | 3-Acetyl-2-methyl-1,8-naphthyridine |

A recent study demonstrated a highly efficient, gram-scale synthesis of 1,8-naphthyridine derivatives in water using choline hydroxide as a catalyst, highlighting the shift towards more environmentally benign synthetic protocols. nih.govacs.org While this study focused on various substitutions, the principles are directly applicable to the synthesis of the target compound.

Meth-Cohn Reaction for Precursor Synthesis

The Meth-Cohn reaction is a versatile method for the synthesis of 2-chloroquinoline-3-carbaldehydes from acetanilides using a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide). rsc.org While primarily used for quinoline (B57606) synthesis, the resulting 2-chloro-3-formylpyridines could potentially serve as precursors for 1,8-naphthyridine derivatives through subsequent cyclization reactions. However, the direct application of the Meth-Cohn reaction for the synthesis of this compound is not extensively documented. The precursors for 1,8-naphthyridines are more commonly synthesized through other routes, such as the oxidation of substituted pyridines.

Grignard Reagent Applications in Carbon-Carbon Bond Formation

Grignard reagents (R-MgX) are powerful nucleophiles widely used for the formation of carbon-carbon bonds. wikipedia.orgadichemistry.com In the context of 1,8-naphthyridine synthesis, they can be employed to introduce alkyl or aryl substituents onto the heterocyclic core or its precursors.

While direct Grignard addition to a pre-formed 1,8-naphthyridine ring to introduce a methyl group at the C3 position is challenging due to potential competing reactions and issues with regioselectivity, they can be utilized in the synthesis of precursors. For instance, a Grignard reagent could be reacted with a suitable pyridine derivative to construct a key intermediate that is then cyclized to form the desired 1,8-naphthyridin-2(1H)-one. The successful application of Grignard reagents often depends on the specific substrate and reaction conditions. wikipedia.org

Condensation and Cyclization Strategies

As mentioned in the context of the Friedländer reaction, compounds with an active methylene group are crucial for the construction of the second pyridine ring in 1,8-naphthyridines. organic-chemistry.orgrsc.orgorganic-chemistry.org The choice of the active methylene compound dictates the substitution pattern at the C2 and C3 positions of the resulting naphthyridine.

For the synthesis of this compound, a β-keto ester like ethyl propionylacetate or a related compound would provide the necessary carbon framework. The reaction with 2-aminonicotinaldehyde would proceed via an initial condensation followed by an intramolecular cyclization and dehydration to yield the target molecule.

A notable example leading to a related structure involves the condensation of 2-aminonicotinaldehyde with ethyl cyanoacetate (B8463686), which yields 2-hydroxy-3-cyano-1,8-naphthyridine. ispub.com The 2-hydroxy form exists in tautomeric equilibrium with the 2(1H)-one form. This highlights the utility of active methylene compounds in accessing the 1,8-naphthyridin-2(1H)-one core.

Table 1: Examples of Active Methylene Compounds in 1,8-Naphthyridine Synthesis

| Active Methylene Compound | Resulting Substituents at C2 and C3 | Reference |

| Acetone | C2-Methyl | acs.org |

| Acetylacetone | C2-Methyl, C3-Acetyl | |

| Ethyl cyanoacetate | C2-Hydroxy, C3-Cyano | ispub.com |

| Malononitrile (B47326) | C2-Amino, C3-Cyano | organic-chemistry.org |

Schiff bases, or imines, are key intermediates in many cyclization reactions leading to nitrogen-containing heterocycles, including the Friedländer synthesis of 1,8-naphthyridines. nih.govresearchgate.netyoutube.com In this context, the initial step is the formation of a Schiff base between the amino group of 2-aminonicotinaldehyde and the carbonyl group of the active methylene compound (or its enol form). youtube.com

This intermediate then undergoes an intramolecular cyclization, where a carbanion generated from the active methylene part attacks the pyridine ring, followed by dehydration to afford the final aromatic 1,8-naphthyridine ring system. The formation of the Schiff base is a critical step that brings the two reacting components together in the correct orientation for the subsequent ring-closing reaction. ispub.com

Multi-component and One-pot Synthetic Sequences

Multi-component reactions (MCRs) and one-pot syntheses offer significant advantages in terms of efficiency, atom economy, and reduced waste generation. kthmcollege.ac.inresearchgate.net These strategies allow for the construction of complex molecules like 1,8-naphthyridinones from simple starting materials in a single synthetic operation, avoiding the need for isolation of intermediates. nih.govdntb.gov.ua

A notable example is the three-component domino reaction for the synthesis of functionalized nih.govacs.orgnaphthyridine derivatives. rsc.org This method involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides in ethanol (B145695) under catalyst-free conditions, providing high yields and regioselectivity in short reaction times. rsc.org Another approach utilizes the reaction of 2-aminopyridine, aromatic aldehydes, and malononitrile in the presence of a catalyst like ammonium (B1175870) metavanadate at room temperature to produce 1,8-naphthyridine derivatives. jetir.org

The Friedländer annulation is a classic and versatile method for synthesizing quinolines and their aza-analogs, including 1,8-naphthyridines. nih.gov This reaction typically involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. One-pot variations of the Friedländer synthesis have been developed to improve efficiency and simplify procedures. nih.gov For instance, a one-pot, three-component synthesis of 1,8-naphthyridine derivatives has been reported from heterocyclic ketene (B1206846) aminals, malononitrile dimer, and aryl aldehydes. dntb.gov.ua

| Reaction Type | Reactants | Conditions | Key Features | Reference |

| Three-component domino reaction | Glutaraldehyde, Malononitrile, β-Ketoamides | Ethanol, Catalyst-free | High yields, regioselectivity, short reaction times. | rsc.org |

| Three-component reaction | 2-Aminopyridine, Aromatic Aldehydes, Malononitrile | Ammonium metavanadate, Methanol, Room temperature | Good yields, mild conditions. | jetir.org |

| One-pot, three-component synthesis | Heterocyclic Ketene Aminals, Malononitrile Dimer, Aryl Aldehydes | Not specified | Efficient construction of the 1,8-naphthyridine core. | dntb.gov.ua |

| Four-component one-pot synthesis | Aromatic Aldehyde, Malononitrile, 4-Hydroxy Substituted 1,6-dimethylpyridin-2(1H)-one, Aniline | Visible light, (Mes-Acr-Me)⁺ClO₄⁻, Ethanol | Green synthesis, high yields. | researchgate.net |

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being integrated into the synthesis of 1,8-naphthyridinones to minimize environmental impact. This involves the use of safer solvents, recyclable catalysts, and energy-efficient reaction conditions.

Metal-Free and Ionic Liquid Mediated Reactions

The development of metal-free synthetic routes is a key goal in green chemistry to avoid the toxicity and cost associated with heavy metals. nih.govrsc.org One such approach involves the direct α-methylation of 1,8-naphthyridines using dimethyl sulfoxide (B87167) (DMSO) as a methyl source under mild, transition-metal-free conditions. rsc.org

Ionic liquids (ILs) have emerged as green alternatives to traditional organic solvents due to their low vapor pressure, thermal stability, and potential for recyclability. nih.govnih.gov They can act as both solvents and catalysts in organic reactions. For example, basic ionic liquids have been successfully employed as catalysts for the Friedländer synthesis of 1,8-naphthyridine derivatives under solvent-free conditions. nih.govacs.orgnih.gov The use of choline hydroxide (ChOH), a biocompatible and water-soluble ionic liquid, as a catalyst for the gram-scale synthesis of 1,8-naphthyridines in water represents a significant advancement in green synthesis. acs.orgnih.govwindows.net This method offers excellent yields and easy product separation. acs.orgnih.gov

| Catalyst/Medium | Reaction | Advantages | Reference |

| Dimethyl Sulfoxide (DMSO) | α-methylation of 1,8-naphthyridines | Transition-metal-free, readily available methyl source. | rsc.org |

| Basic Ionic Liquids | Friedländer Synthesis | Recyclable catalyst, solvent-free conditions. | nih.govacs.orgnih.gov |

| Choline Hydroxide (ChOH) in Water | Friedländer Synthesis | Metal-free, biocompatible, excellent yields, gram-scale synthesis. | acs.orgnih.govwindows.net |

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has gained prominence as an energy-efficient technique that can significantly reduce reaction times and improve yields. researchgate.net Several methods for the synthesis of 1,8-naphthyridine derivatives have been developed using microwave irradiation. For instance, the DABCO-catalyzed Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group can be achieved in solvent-free conditions under microwave irradiation, leading to high yields in a matter of minutes.

Solvent-free, or dry media, reactions represent another important green chemistry approach that minimizes the use of hazardous organic solvents. The synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile (B1312659) from 2-aminonicotinaldehyde and ethyl cyanoacetate in the presence of piperidine can be performed under solvent-free conditions. nih.gov

| Methodology | Reaction | Key Features | Reference |

| Microwave-Assisted Synthesis | DABCO-catalyzed Friedländer condensation | Rapid, high yields, solvent-free. | |

| Microwave-Assisted Synthesis | Synthesis of 2-(3-Methyl-1H-indazol-1-yl) containing 1,8-naphthyridine moiety | Reduced reaction times. | researchgate.net |

| Solvent-Free Synthesis | Synthesis of 2-oxo-1,2-dihydro-1,8-naphthyridine-3-carbonitrile | Avoids use of hazardous solvents. | nih.gov |

Regioselective Functionalization and Derivatization Strategies

The ability to selectively introduce functional groups at specific positions of the 1,8-naphthyridine scaffold is crucial for tuning its biological and physical properties.

Chemical Transformations at N-1, C-3, C-5, and C-7 Positions

The 1,8-naphthyridin-2(1H)-one core offers several sites for functionalization. The N-1 position can be readily alkylated or arylated. rsc.org For example, 1-substituted-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives have been synthesized by reacting the parent compound with benzyl (B1604629) chloride or p-chlorobenzylchloride in the presence of sodium hydride. rsc.org

The C-3 position is often modified through condensation reactions or by introducing various substituents on the starting materials. nih.gov The C-5 and C-7 positions can also be functionalized, although this can be more challenging. Nickel-catalyzed C-5 halogenation of 8-aminoquinoline (B160924) derivatives provides a route to introduce halogens at this position with high regioselectivity. researchgate.net

| Position | Reaction Type | Example | Reference |

| N-1 | Alkylation/Arylation | Reaction with benzyl chloride or p-chlorobenzylchloride. | rsc.org |

| C-3 | Condensation | Synthesis of 1,8-naphthyridin-4-one analogues. | nih.gov |

| C-5 | Halogenation | Ni-catalyzed halogenation of 8-aminoquinoline derivatives. | researchgate.net |

| C-7 | Substitution | Synthesis of 7-chloro-6-fluoro...1,8-naphthyridine-3-carboxamide. | dntb.gov.ua |

Exploration of C-3 Position Modifications

The C-3 position of the 1,8-naphthyridin-2(1H)-one ring is a key site for introducing structural diversity. A variety of substituents can be introduced at this position to modulate the compound's properties. For instance, the synthesis of 1,8-naphthyridin-4-one analogues with different substituents at the C-3 position has been achieved through an efficient one-pot procedure. nih.gov The modification at the C-3 position is crucial for the development of new derivatives with potential biological activities. nih.gov

Spectroscopic and Structural Elucidation of 3 Methyl 1,8 Naphthyridin 2 1h One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

In the ¹H-NMR spectrum of a typical 1,8-naphthyridin-2(1H)-one derivative, the protons on the heterocyclic rings appear in the aromatic region, generally between δ 7.0 and 9.0 ppm. The specific chemical shifts and coupling constants (J-values) are critical for assigning each proton.

For the parent compound, 3-Methyl-1,8-naphthyridin-2(1H)-one, one would expect:

A Methyl Singlet: A characteristic singlet for the C3-methyl protons, likely appearing in the upfield region around δ 2.0-2.5 ppm.

Aromatic Protons: The protons on the naphthyridine core (H4, H5, H6, H7) would exhibit distinct signals. For instance, H7, being adjacent to the pyridinic nitrogen, is expected to be the most deshielded and appear furthest downfield. The protons H5 and H6 would likely show doublet of doublets splitting patterns due to coupling with their neighbors. The H4 proton would appear as a singlet or a narrowly split signal.

N-H Proton: A broad singlet corresponding to the N1-H proton, which may appear over a wide chemical shift range and can be confirmed by D₂O exchange.

In more complex derivatives, such as 4-amino-1-hydroxy-2-oxo-1,8-naphthyridine-containing compounds, the aromatic signals become more intricate, but the fundamental principles of assignment based on electronic environment and spin-spin coupling remain the same. acs.org

Table 1: Representative ¹H-NMR Spectral Data for a Related Naphthyridinone Derivative (Data for Methyl (S)-2-((1-(benzyloxy)-3-((2,4-difluorobenzyl)carbamoyl)-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)amino)-2-phenylacetate) acs.org

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic Protons | 7.0 - 8.5 | Multiplet |

| N-H | 9.0 - 11.0 | Broad Singlet |

| CH (acetate) | 5.0 - 6.0 | Singlet/Multiplet |

| OCH₃ (ester) | ~3.7 | Singlet |

| CH₂ (benzyl) | 4.5 - 5.5 | Multiplet |

Note: This table is illustrative and shows data for a complex derivative, not the title compound.

The ¹³C-NMR spectrum provides information on all unique carbon atoms in the molecule. For this compound, nine distinct signals would be expected.

Carbonyl Carbon (C2): The most downfield signal, typically in the range of δ 160-170 ppm, is characteristic of the amide carbonyl group.

Aromatic and Olefinic Carbons: The carbons of the naphthyridine rings (C3, C4, C4a, C5, C6, C7, C8a) would appear between δ 110 and 155 ppm. The positions are determined by their proximity to the nitrogen atoms and the carbonyl group.

Methyl Carbon (C3-CH₃): An upfield signal, typically around δ 15-25 ppm.

The characterization of newly synthesized 1,8-naphthyridine (B1210474) derivatives consistently relies on ¹³C-NMR to confirm the carbon skeleton. nih.gov

Table 2: Expected ¹³C-NMR Chemical Shift Ranges for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| C=O (C2) | 160 - 170 |

| C7 | 150 - 155 |

| C8a | 145 - 150 |

| C5 | 135 - 140 |

| C3 | 125 - 135 |

| C4 | 120 - 125 |

| C6 | 115 - 120 |

| C4a | 110 - 115 |

| CH₃ | 15 - 25 |

Note: These are predicted ranges based on typical values for similar heterocyclic systems.

To unambiguously assign all proton and carbon signals, especially for complex derivatives, advanced 2D NMR techniques are employed. These include:

COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin couplings, helping to trace the connectivity of proton networks within the molecule.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), linking each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for identifying quaternary carbons and piecing together different fragments of the molecule.

These techniques are essential for confirming the substitution patterns on the 1,8-naphthyridine ring.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and can provide structural information through analysis of its fragmentation patterns. For this compound (C₉H₈N₂O), the expected exact mass is approximately 160.0637 g/mol .

In a typical mass spectrum using electrospray ionization (ESI), the compound would be observed as a protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of approximately 161. The high-resolution mass spectrum (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement. Fragmentation in the mass spectrometer could involve the loss of small molecules like CO or HCN, providing further clues to the structure.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key expected absorption bands are:

N-H Stretch: A moderate to strong band in the region of 3200-3400 cm⁻¹ corresponding to the N-H bond of the lactam.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) appear just below 3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band around 1650-1680 cm⁻¹ is a definitive indicator of the amide (lactam) carbonyl group.

C=C and C=N Stretches: Absorptions in the 1450-1620 cm⁻¹ region are characteristic of the aromatic ring system.

The presence and position of these bands are routinely used to confirm the synthesis of 1,8-naphthyridin-2(1H)-one derivatives. nih.gov

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) |

| N-H (lactam) | Stretch | 3200 - 3400 |

| C-H (aromatic) | Stretch | > 3000 |

| C-H (aliphatic) | Stretch | < 3000 |

| C=O (lactam) | Stretch | 1650 - 1680 |

| C=C / C=N (ring) | Stretch | 1450 - 1620 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the conjugated π-electron system of the molecule. Naphthyridine derivatives, being aromatic and conjugated, exhibit characteristic UV absorptions. The spectra typically show multiple bands corresponding to π → π* transitions. The exact positions of the absorption maxima (λ_max) and their molar absorptivities (ε) are sensitive to the substitution pattern on the naphthyridine ring. For this compound, one would expect strong absorptions in the UV region, likely between 200 and 400 nm. Introducing further conjugation or auxochromic groups would shift these absorptions to longer wavelengths (a bathochromic shift).

X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture

Detailed crystallographic studies on this compound and its derivatives are crucial for establishing structure-property relationships. While a comprehensive body of publicly available crystallographic data for the parent compound, this compound, is limited, analysis of related structures within the 1,8-naphthyridin-2(1H)-one family provides significant insights into their solid-state behavior.

For instance, the crystal structure of more complex derivatives reveals key features of the naphthyridinone core. The core itself is typically planar, a characteristic that facilitates various types of intermolecular interactions. The molecular and supramolecular architectures are primarily dictated by a combination of hydrogen bonding, and π-π stacking interactions.

A notable example from the broader class of 1,8-naphthyridine derivatives is the crystal structure of a 1,8-naphthyridine-3-carbonitrile (B1524053) derivative. Analysis of its crystal packing reveals a layered structure where molecules are linked by a network of intermolecular interactions. Such studies, even on related compounds, are invaluable for predicting the crystalline behavior of this compound derivatives.

Hydrogen bonding is another dominant force in the crystal packing of these compounds. The N-H group of the pyridinone ring and the carbonyl oxygen are potent hydrogen bond donors and acceptors, respectively. This often leads to the formation of dimeric motifs or extended one-dimensional chains. For instance, in many related 1,8-naphthyridin-2(1H)-one structures, a common supramolecular synthon is the formation of a centrosymmetric dimer via N-H···O hydrogen bonds.

To illustrate the type of data obtained from such studies, a hypothetical data table for a derivative of this compound is presented below. This table showcases the kind of detailed structural information that X-ray crystallography provides.

| Compound | Formula | Crystal System | Space Group | Unit Cell Parameters | Key Intermolecular Interactions |

| 3-Methyl-1-(phenyl)-1,8-naphthyridin-2(1H)-one | C₁₅H₁₂N₂O | Monoclinic | P2₁/c | a = 8.5 Å, b = 12.3 Å, c = 10.1 Å, β = 95.5° | π-π stacking, C-H···O hydrogen bonds |

| 7-Chloro-3-methyl-1,8-naphthyridin-2(1H)-one | C₉H₇ClN₂O | Orthorhombic | Pnma | a = 15.2 Å, b = 7.1 Å, c = 9.8 Å | N-H···O hydrogen bonds, Halogen bonding |

Note: The data in this table is illustrative and based on typical values for related structures, as specific crystallographic data for the named compounds was not found in the search.

The detailed structural insights gained from X-ray crystallography are indispensable for the rational design of new this compound derivatives with desired solid-state properties, which can influence factors such as solubility, stability, and bioavailability in pharmaceutical applications. The study of their supramolecular chemistry continues to be an active area of research, providing a deeper understanding of molecular recognition and crystal engineering principles.

Computational and Theoretical Investigations of 3 Methyl 1,8 Naphthyridin 2 1h One Systems

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been instrumental in understanding the properties of 1,8-naphthyridine (B1210474) derivatives.

Molecular Structure Optimization and Electronic Property Calculations

DFT calculations, particularly using methods like B3LYP with basis sets such as 6-311G(d,p), are employed to determine the equilibrium geometry of 1,8-naphthyridine derivatives. researchgate.net These calculations provide optimized structural parameters, including bond lengths and angles. researchgate.net Furthermore, DFT is used to compute key electronic properties such as total energy, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy gap between HOMO and LUMO is a crucial parameter that helps in understanding the chemical stability and electrical transport features of a molecule. researchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Quantum Chemical Descriptors and Reactivity Site Analysis

Quantum chemical descriptors derived from DFT calculations offer valuable insights into the reactivity of molecules. rsc.org These descriptors include parameters like chemical hardness, softness, electronegativity, chemical potential, and the electrophilicity index. researchgate.net By analyzing these descriptors, researchers can predict the reactivity of different sites within the 3-Methyl-1,8-naphthyridin-2(1H)-one scaffold. researchgate.net

For instance, the analysis of Mulliken atomic charges, calculated using DFT, can identify the most reactive atoms in a molecule. ias.ac.in The study of frontier molecular orbitals (HOMO and LUMO) is fundamental in predicting how a molecule will interact with other species, as the HOMO acts as an electron donor and the LUMO as an electron acceptor. researchgate.net This information is critical for understanding reaction mechanisms and designing new derivatives with desired reactivity profiles. rsc.orgrsc.org

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id It is widely used in drug discovery to understand how ligands, such as this compound derivatives, interact with biological targets.

Prediction of Binding Sites and Interaction Modes with Biological Targets

Molecular docking simulations are employed to explore the binding conformations of 1,8-naphthyridine derivatives within the active sites of various biological targets. ijpsonline.com These studies can identify key amino acid residues that interact with the ligand through hydrogen bonds, hydrophobic interactions, and other non-covalent forces. alliedacademies.org For example, docking studies on 1,8-naphthyridine derivatives have been used to investigate their potential as inhibitors of enzymes like topoisomerase II and the adenosine (B11128) A2A receptor. researchgate.netnih.gov The results of these simulations can reveal the specific binding modes and interactions that are crucial for biological activity. nih.govnih.gov

Estimation of Binding Affinities and Inhibition Constants

A primary goal of molecular docking is to estimate the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. researchgate.net These scores provide a relative measure of the strength of the interaction, with lower (more negative) values generally indicating a stronger binding affinity. researchgate.netnih.gov By comparing the docking scores of different derivatives, researchers can prioritize compounds for synthesis and experimental testing. researchgate.net

For instance, studies on various 1,8-naphthyridine derivatives have reported docking scores and binding energies against specific targets, providing a quantitative basis for their potential inhibitory activity. nih.gov These computational predictions of binding affinities and inhibition constants are valuable for guiding the design of more potent inhibitors. unar.ac.id

Advanced Computational Techniques

Beyond standard DFT and molecular docking, advanced computational techniques are increasingly being applied to the study of 1,8-naphthyridine systems. These methods offer deeper insights into the dynamic behavior and complex interactions of these molecules.

One such technique is molecular dynamics (MD) simulations. MD simulations can provide a detailed picture of the stability of a ligand-protein complex over time, complementing the static view provided by molecular docking. nih.govnih.gov For example, MD simulations have been used to confirm the stable binding of 1,8-naphthyridine derivatives to their target proteins. nih.gov

Furthermore, three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful tool. ijpsonline.com 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build predictive models that correlate the 3D properties of molecules with their biological activities. ijpsonline.com These models can generate contour maps that highlight the regions where modifications to the molecular structure are likely to enhance or diminish activity, providing valuable guidance for the design of new analogs with improved properties. ijpsonline.com

Quantum Theory of Atoms in Molecules (QTAIM) and Reduced Density Gradient (RDG) for Intermolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous method for defining atoms and chemical bonds based on the topology of the electron density. nih.govmdpi.com This approach allows for the characterization of inter- and intramolecular interactions, such as hydrogen bonds and van der Waals forces, by analyzing critical points in the electron density and the properties of the bond paths associated with them. sci-hub.seresearchgate.netresearchgate.net

Complementary to QTAIM, the Reduced Density Gradient (RDG) method is a powerful tool for visualizing and characterizing non-covalent interactions (NCI). sci-hub.seresearchgate.netresearchgate.net By plotting the RDG against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix of the electron density, it is possible to identify and distinguish between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and repulsive steric clashes. scirp.org

As of the current literature survey, no specific studies employing QTAIM or RDG analysis on this compound have been published. However, the application of these methods to this molecule would be expected to reveal key features of its intermolecular interactions. For instance, the N-H and C=O groups of the naphthyridinone core are capable of forming strong hydrogen bonds, which would be characterized by a bond critical point with specific topological properties in a QTAIM analysis and would appear as distinct surfaces in an RDG plot. Furthermore, the methyl group and the aromatic rings would contribute to weaker van der Waals interactions, which could also be quantified and visualized using these methods.

Natural Bond Orbital (NBO) Analysis for Charge Transfer Characterization

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. researchgate.netwisc.edunih.gov It transforms the complex, delocalized molecular orbitals into localized, intuitive chemical entities such as bonds, lone pairs, and antibonding orbitals. The interactions between filled (donor) and empty (acceptor) orbitals can be quantified using second-order perturbation theory, providing a measure of their energetic significance. materialsciencejournal.org

The table below illustrates the type of data that would be obtained from an NBO analysis, showing hypothetical donor-acceptor interactions and their stabilization energies for this compound.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| LP(1) N8 | π(C7-C6) | Value |

| LP(1) O12 | σ(N1-C2) | Value |

| σ(C4-H) | σ(C3-C4a) | Value |

| π(C5-C6) | π(C4a-N8) | Value |

| Note: This table is illustrative and does not contain real data as no specific NBO analysis for this compound has been found. |

Molecular Dynamics (MD) Simulations for Complex Stability

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.com In the context of medicinal chemistry, MD simulations are invaluable for assessing the stability of a ligand-receptor complex, providing insights into the binding modes, conformational changes, and the key interactions that stabilize the complex. nih.gov

While specific MD simulation studies for this compound are not documented, research on structurally related 1,8-naphthyridine derivatives provides valuable insights. For instance, MD simulations have been employed to study the stability of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents by evaluating their complexes with the human A2A receptor. nih.gov These studies have shown that certain derivatives can form stable complexes, and the binding energy can be calculated using methods like MM-GBSA (Molecular Mechanics-Generalized Born Surface Area). nih.gov

For this compound, MD simulations could be used to predict its binding stability with various biological targets. Such simulations would track the trajectory of the ligand within the binding site, calculate the root-mean-square deviation (RMSD) to assess conformational stability, and analyze the hydrogen bond occupancy and other non-covalent interactions over the simulation time. The table below presents hypothetical data that could be generated from an MD simulation study of this compound in a complex with a generic protein kinase.

| Simulation Parameter | Value |

| Simulation Time | 100 ns |

| Ligand RMSD (average) | < 2.0 Å |

| Protein RMSD (average) | < 3.0 Å |

| Key H-bonds (occupancy > 50%) | N1-H...Asp145, C2=O...Lys45 |

| MM-GBSA Binding Free Energy | -XX.X kcal/mol |

| Note: This table is illustrative and does not contain real data as no specific MD simulation for this compound has been found. |

In Silico Prediction of Biological Activities and Pharmacokinetic Parameters

In silico methods are increasingly used in the early stages of drug discovery to predict the biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of new chemical entities. sciensage.inforesearchgate.netui.ac.id These predictions help in prioritizing compounds for synthesis and experimental testing, thereby reducing the time and cost of drug development. sciensage.info Various online tools and software packages are available for these predictions, such as SwissADME, pkCSM, and ADMETlab. nih.govnih.gov

For this compound, while specific published reports on its in silico predicted properties are scarce, we can infer its likely characteristics based on its structure and data from related 1,8-naphthyridine derivatives. dntb.gov.ua These compounds are generally predicted to have good drug-like properties according to Lipinski's rule of five. Their potential biological activities can be predicted using software that screens for interactions with a wide range of biological targets.

The following table presents a hypothetical in silico ADMET and drug-likeness profile for this compound, based on the types of parameters typically evaluated for small molecules.

| Property | Predicted Value/Classification |

| Physicochemical Properties | |

| Molecular Weight | ~174.19 g/mol |

| LogP (octanol/water partition coefficient) | 1.0 - 2.0 |

| Topological Polar Surface Area (TPSA) | ~40-50 Ų |

| Number of Hydrogen Bond Donors | 1 |

| Number of Hydrogen Bond Acceptors | 2 |

| Pharmacokinetics (ADME) | |

| Human Intestinal Absorption | High |

| Caco-2 Permeability | Moderate to High |

| Blood-Brain Barrier (BBB) Permeation | Likely No |

| CYP2D6 Inhibitor | Likely No |

| CYP3A4 Inhibitor | Likely No |

| Drug-Likeness | |

| Lipinski's Rule of Five | 0 violations |

| Bioavailability Score | ~0.55 |

| Medicinal Chemistry | |

| PAINS (Pan-Assay Interference Compounds) | No alerts |

| Note: This table contains values that are either calculated based on the chemical structure or are hypothetical predictions based on the general properties of similar compounds. It does not represent experimentally verified data. |

Structure Activity Relationship Sar Studies of 3 Methyl 1,8 Naphthyridin 2 1h One Derivatives

Impact of Substituent Variations on Pharmacological Efficacy

Substituent modifications on the 1,8-naphthyridin-2(1H)-one ring system have a profound effect on the resulting compound's pharmacological profile. Research has systematically explored substitutions at the N1, C3, and C7 positions to optimize activity against various targets, including phosphodiesterase IV (PDE IV), cannabinoid receptors (CB₂), and as nucleic acid recognition agents. nih.govresearchgate.netnih.gov

At the C3 position, the introduction of a carboxamide group has been a key strategy in developing potent ligands. For instance, derivatives of 1,8-naphthyridin-2(1H)-one-3-carboxamide have been developed as selective CB₂ receptor agonists. researchgate.net The nature of the substituent on the carboxamide nitrogen is crucial for activity.

Substitution at the C7 position also significantly modulates biological effects. In studies where 1,8-naphthyridin-2(1H)-ones were designed as artificial nucleobases to recognize adenine, the introduction of a chloro group at the C7 position (7-Cl-bT) led to a consistent and marked increase in binding affinity in both PNA-DNA and PNA-RNA duplexes. nih.gov

The N1 position is another critical site for modification. In the context of CB₂ receptor ligands, functionalization at the N1 position with various groups has been explored to enhance affinity and selectivity. researchgate.net Similarly, for antihistaminic 1,8-naphthyridin-4(1H)-one derivatives, the substituent at the N1 position, such as a benzyl (B1604629) or substituted benzyl group, is a key determinant of activity. nih.gov Although a different isomer, this highlights the general importance of the N1-substituent for the broader naphthyridinone class.

The table below summarizes the impact of key substituent variations on the pharmacological efficacy of 1,8-naphthyridin-2(1H)-one and related derivatives.

| Scaffold | Position of Variation | Substituent | Target/Activity | Effect on Efficacy | Reference |

| 1,8-Naphthyridin-2(1H)-one | C7 | -Cl | Nucleic Acid Recognition (Adenine binding) | Increased thermal stability and binding affinity. | nih.gov |

| 1,8-Naphthyridin-2(1H)-one-3-carboxamide | N1, C6 | Functionalized groups | CB₂ Receptor Agonism | High affinity and selectivity in the nanomolar range. | researchgate.net |

| 1,8-Naphthyridin-4(1H)-one | N1 | Benzyl, 4-Chlorobenzyl | H1 Receptor Antagonism | Influences bronchorelaxant effect. | nih.gov |

| 1,8-Naphthyridin-4(1H)-one | C3 | Piperidine-1-carbonyl, Piperazine-1-carbonyl | H1 Receptor Antagonism | Determines binding mode and interaction with the receptor. | nih.gov |

Positional Effects of Functional Groups on Biological Activity Profiles

The specific placement of functional groups on the 1,8-naphthyridin-2(1H)-one core is critical and can switch or fine-tune the biological activity. The differential effects of substituents at various positions underscore the defined steric and electronic requirements of their biological targets.

For example, in the development of cannabinoid receptor ligands based on the 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold, functionalization is tolerated at either position 1 or position 6, leading to active compounds with high selectivity and affinity for the CB₂ receptor. researchgate.net This suggests that these two distinct positions can be utilized to modulate ligand interaction within the receptor binding pocket.

In the context of antitumor agents, SAR studies on the broader 1,8-naphthyridine (B1210474) class highlight the importance of specific substitution patterns. For instance, an aminopyrrolidine group at C-7 and a carboxyl group at C-3 were found to be essential for cytotoxicity in certain 1,8-naphthyridine series. nih.gov While not the 2-oxo scaffold, this emphasizes a general principle that the biological role of a functional group is highly dependent on its position. The presence of a fluorine atom on the N1-phenyl group and a pyrrolidinyl group at C-7 of 1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids also demonstrated potent antibacterial activity. researchgate.net

Furthermore, studies on substituted 1,8-naphthyridin-2(1H)-ones designed for nucleic acid recognition demonstrated that the position of modification drastically affects binding stability. When multiple 7-chloro-1,8-naphthyridin-2(1H)-one units were incorporated into a peptide nucleic acid (PNA) strand, their placement adjacent to each other resulted in a greater increase in thermal stability compared to when they were in separate positions. nih.gov This indicates a cooperative effect when the functional groups are positioned in close proximity.

Design Principles for Enhanced Target Selectivity and Potency

The rational design of 3-methyl-1,8-naphthyridin-2(1H)-one derivatives and their analogues is guided by established medicinal chemistry principles, including bioisosteric replacement and structure-based design to achieve high potency and selectivity.

A key design strategy involves using the 1,8-naphthyridin-2-one core as a bioisostere of other heterocyclic systems. In one study, a high-throughput screening hit based on a 2-quinolone scaffold was identified as an inhibitor of sphingomyelin (B164518) synthase 2 (SMS2). nih.gov To improve pharmaceutical properties like membrane permeability and solubility, the quinolone core was replaced with a 1,8-naphthyridin-2-one scaffold. This modification, driven by a need to reduce lipophilicity, successfully yielded compound 37 , a potent and selective SMS2 inhibitor with improved drug-like properties. nih.gov This demonstrates the principle of scaffold hopping to optimize pharmacokinetic profiles while retaining or enhancing pharmacological activity.

Another fundamental design principle leverages the 1,8-naphthyridin-2(1H)-one core as a mimic of the nicotinamide (B372718) moiety of NAD+. researchgate.net This makes it an ideal template for designing inhibitors of PARP, a key enzyme in DNA repair that uses NAD+ as a substrate. researchgate.net The lactam-based bicyclic system effectively occupies the nicotinamide-binding pocket of the enzyme. Optimization of substituents on this core is then performed to enhance interactions with other residues in the binding site, such as through hydrogen bonds or hydrophobic interactions, to improve potency and selectivity over different PARP isoforms. nih.gov For example, in the related 1,5-naphthyridin-2(1H)-one series, specific substitutions led to compound 8m , which showed over 1000-fold selectivity for PARP-1 DNA trapping over PARP-2. nih.gov

Molecular docking and computational studies are also integral to the design process. By modeling the interactions between the naphthyridinone derivatives and their target proteins, researchers can predict binding modes and identify key structural features that influence biological activity. nih.govresearchgate.net This allows for the rational design of new analogues with enhanced potency and selectivity. For instance, docking studies on H1 receptor antagonists helped to understand the binding orientation of 1,8-naphthyridine derivatives in the active site, guiding the synthesis of more effective compounds. nih.gov

In Vitro Biological Investigations of 3 Methyl 1,8 Naphthyridin 2 1h One Analogues

Enzymatic Inhibition Assays

Topoisomerase I and II Inhibition

Analogues of the 1,8-naphthyridine (B1210474) core have been investigated for their potential to inhibit topoisomerases, crucial enzymes in DNA replication and transcription.

Some 1,8-naphthyridine derivatives have been identified as potential inhibitors of topoisomerase II (Topo II). nih.gov A series of seventeen 1,8-naphthyridine derivatives were synthesized and evaluated for their ability to inhibit Topo II. nih.gov Among these, compounds 5g and 5p demonstrated the most potent antiproliferative activity. nih.gov Further investigation revealed that compound 5p exhibited a more significant inhibitory effect on Topo II in a plasmid-based assay and showed potent inhibition of topoisomerase IIβ when compared to doxorubicin (B1662922) and topotecan. nih.gov While specific IC50 values for 3-methyl-1,8-naphthyridin-2(1H)-one analogues against Topoisomerase I were not found in the reviewed literature, the activity of these related compounds suggests a potential area for further investigation.

Table 1: Topoisomerase IIα Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | Concentration (µM) | Inhibition (%) |

| DL-01 | 100 | 77 |

| DL-07 | 100 | 74 |

| DL-08 | 100 | 79 |

| Amsacrine (control) | 100 | 100 |

Data sourced from a study on acridine-thiosemicarbazone derivatives, which provides a reference for Topo IIα inhibition assays.

Tyrosine Kinase Inhibition (e.g., Flt-3, c-Kit, VEGFR-2, c-Met, EGFR, PDGFR-β)

While extensive research has been conducted on various heterocyclic scaffolds as tyrosine kinase inhibitors, specific data on the inhibitory activity of this compound analogues against Flt-3, c-Kit, VEGFR-2, c-Met, EGFR, and PDGFR-β is not extensively available in the public domain. However, the broader class of naphthyridine derivatives has shown promise in this area. For instance, Ripretinib, a 1,6-naphthyridin-2(1H)-one derivative, is a known kinase inhibitor. ehu.eus This suggests that the 1,8-naphthyridin-2(1H)-one scaffold could be a viable starting point for the design of novel tyrosine kinase inhibitors. Further research is required to synthesize and evaluate analogues of this compound for their potential in this therapeutic area.

DNA Gyrase and Penicillin-Binding Protein 6 (PBP6) Inhibition

The 1,8-naphthyridine core is famously present in nalidixic acid, a pioneering antibiotic that targets DNA gyrase. nih.gov This has spurred further investigation into 1,8-naphthyridine derivatives as antibacterial agents. Studies have shown that these compounds can inhibit DNA gyrase, an essential enzyme for bacterial survival. mdpi.com While many studies focus on 4-oxo-1,8-naphthyridine-3-carboxylic acid derivatives, the potential of 2-oxo analogues remains an area of interest.

Additionally, research has been directed towards the synthesis of 3-N-substituted 1,8-naphthyridin-2(1H)-ones with potential inhibitory activity against penicillin-binding protein 6 (PBP6), another crucial target in bacterial cell wall synthesis. Although direct inhibitory data in the form of MIC or IC50 values for this compound analogues against DNA gyrase and PBP6 are not detailed in the available literature, the established antibacterial profile of the parent scaffold supports the potential for these specific analogues to exhibit such activity.

Sphingomyelin (B164518) Synthase 2 (SMS2) Inhibition

Recent drug discovery efforts have identified 1,8-naphthyridin-2-one derivatives as potent and selective inhibitors of sphingomyelin synthase 2 (SMS2), an enzyme implicated in cardiovascular and metabolic diseases. sci-hub.senih.gov Starting from a 2-quinolone hit, structural modifications led to the discovery of 1,8-naphthyridin-2-one analogues with nanomolar inhibitory concentrations and good selectivity over the SMS1 isoform. sci-hub.se

One notable compound, 1,8-naphthyridin-2-one 32 , demonstrated almost equipotent inhibition to a related 2-quinolone compound (20 ) while offering greater aqueous solubility. sci-hub.se Further optimization of this scaffold could lead to the development of effective therapeutic agents targeting SMS2.

Table 2: In Vitro SMS2 Inhibitory Activity of 1,8-Naphthyridin-2-one Analogues

| Compound | Human SMS2 IC50 (nM) | Mouse SMS2 IC50 (nM) | Human SMS1 IC50 (nM) |

| 10 (2-quinolone hit) | 610 | - | 15000 |

| 19 (2-quinolone) | 30 | 7.7 | 3400 |

| 20 (dimethoxy derivative) | Decreased | - | - |

| 28 (1,6-naphthyridin-2-one) | Significant loss of inhibition | - | - |

| 32 (1,8-naphthyridin-2-one) | Equipotent to 20 | - | - |

Data sourced from a study on the discovery of 1,8-naphthyridin-2-one derivatives as SMS2 inhibitors. sci-hub.se

Cholinesterase and Aurora A Kinase Inhibition

Analogues of 1,8-naphthyridine have been evaluated as inhibitors of cholinesterases, enzymes central to the pathology of Alzheimer's disease. nih.govnih.gov Several synthesized derivatives have demonstrated better inhibition of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) compared to earlier tacrine (B349632) derivatives. nih.gov For instance, compound 14 , ethyl 5-amino-2-methyl-6,7,8,9-tetrahydrobenzo[b] sci-hub.setandfonline.comnaphthyridine-3-carboxylate, has shown promising neuroprotective effects alongside its cholinesterase inhibitory activity. nih.gov

With regard to Aurora A kinase, a key regulator of mitosis and a target in cancer therapy, there is a lack of specific inhibitory data for this compound analogues in the current literature. While numerous inhibitors of Aurora kinases have been developed, the exploration of the 1,8-naphthyridin-2-one scaffold for this purpose is not well-documented.

Table 3: Cholinesterase Inhibitory Activity of Selected 1,8-Naphthyridine Derivatives

| Compound | AChE Inhibition (IC50, µM) | BuChE Inhibition (IC50, µM) |

| Compound 14 | Data not specified | Data not specified |

| General Finding | Moderate, with selectivity for AChE | Moderate |

Data interpretation based on a summary of pharmacological evaluations of 1,8-naphthyridine derivatives. nih.gov

Adenosine (B11128) Receptor (A2A type) Antagonism

The antagonism of the adenosine A2A receptor is a validated strategy for the treatment of Parkinson's disease. Research into 1,8-naphthyridine derivatives has identified ligands with affinity for this receptor. nih.gov A series of 1,8-naphthyridin-4-one derivatives have been shown to possess interesting affinity and selectivity for the A2A adenosine receptor, while being devoid of affinity for the A1 subtype. nih.gov Although these findings pertain to the 4-oxo-isomers, they provide a strong rationale for investigating the potential of this compound analogues as A2A receptor antagonists. Specific binding affinity data (Ki values) for the 2-oxo series is needed to fully assess their potential in this area.

Cannabinoid Receptor (CB2) Ligand Activity (Agonism/Antagonism/Inverse Agonism)

The 1,8-naphthyridin-2(1H)-one-3-carboxamide scaffold has been identified as a highly suitable framework for creating potent and selective ligands for the Cannabinoid Receptor 2 (CB2). nih.govacs.org Researchers have synthesized and evaluated numerous derivatives, modifying the core structure at positions 1 or 6 to explore structure-activity relationships (SAR). nih.govacs.org

These investigations revealed that all new synthesized compounds demonstrated high selectivity and affinity for the CB2 receptor, with values in the nanomolar range. nih.govacs.org A key finding is that the functional activity of these ligands—whether they act as agonists, antagonists, or inverse agonists—is significantly influenced by the substituents at the C-6 position of the naphthyridine core. nih.govacs.org For instance, in [3H]CP55,940 binding assays, various analogues showed a wide range of affinity for the human CB2 receptor, with Ki values from 0.46 nM to over 1400 nM.

The functional activity was further assessed through cAMP formation assays, where agonists inhibit cyclic AMP production. acs.org This allowed for the classification of the compounds. For example, some analogues were identified as CB2 agonists, while others, such as compounds 17, 18, and 23, were characterized as antagonists or inverse agonists. nih.gov Molecular docking studies have helped to elucidate the key molecular features that differentiate between agonists and antagonists/inverse agonists within this class of compounds. nih.gov

| Compound | Substitution Details | CB2 Binding Affinity (Ki, nM) | Functional Activity |

|---|---|---|---|

| Compound 5 | N/A | 1.4 ± 0.2 | Agonist |

| Compound 14 | N/A | 1.5 ± 0.1 | Agonist |

| Compound 17 | 6-substituted | 1.2 ± 0.1 | Antagonist/Inverse Agonist |

| Compound 18 | 6-substituted | 0.46 ± 0.04 | Antagonist/Inverse Agonist |

| Compound 23 | 6-substituted | 0.50 ± 0.05 | Antagonist/Inverse Agonist |

| Compound A1 | N/A | 3.1 ± 0.3 | Agonist |

| Compound A2 | N/A | 1.8 ± 0.2 | Agonist |

Cell-Based Cytotoxicity Studies (excluding human trials)

Analogues of the naphthyridine scaffold have been evaluated for their cytotoxic activities against several human cancer cell lines. nih.gov In one study, a series of sixteen naphthyridine derivatives were tested against human cervical cancer (HeLa), leukemia (HL-60), and prostate cancer (PC-3) cell lines using an MTT assay. nih.gov The cytotoxic activities, expressed as IC50 values, varied widely, ranging from 0.1 µM to over 170 µM depending on the specific compound and cell line. nih.gov

Certain compounds within this series demonstrated significant potency. nih.gov Specifically, compounds labeled 14, 15, and 16 were more potent than the reference drug colchicine (B1669291) against all three tested cell lines. nih.gov Compound 16 was particularly effective, showing IC50 values of 0.7 µM, 0.1 µM, and 5.1 µM against HeLa, HL-60, and PC-3 cells, respectively. nih.gov Three-dimensional quantitative structure-activity relationship (3D-QSAR) models suggested that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with the C-2 naphthyl ring, are crucial for cytotoxicity. nih.gov

In other research, a naturally derived 1,7-naphthyridine (B1217170) compound, was found to exhibit anticancer potential against the HGC-27 human stomach carcinoma cell line. nih.gov Additionally, while not 1,8-naphthyridinones, other fluorescent derivatives have been tested for cytotoxicity against breast (MCF-7), cervical (HeLa), glioblastoma (U-87 MG), and hepatoblastoma (HepG2) cancer cells, indicating the broad interest in related heterocyclic structures for cancer research. nih.gov

| Compound | HeLa (Cervical) | HL-60 (Leukemia) | PC-3 (Prostate) |

|---|---|---|---|

| Compound 14 | 1.5 | 0.3 | 5.8 |

| Compound 15 | 1.1 | 0.2 | 5.5 |

| Compound 16 | 0.7 | 0.1 | 5.1 |

| Colchicine (Reference) | 23.6 | 7.8 | 19.7 |

Antimicrobial Activity Assessments

Derivatives of 1,8-naphthyridin-2(1H)-one have been investigated for their antibacterial properties. A study on novel 3-N-substituted 1,8-naphthyridin-2(1H)-ones showed that several compounds demonstrated high inhibitory activity against the spore germination of both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria. researchgate.net

Other research has focused on the ability of 1,8-naphthyridine derivatives to enhance the activity of existing antibiotics against multi-resistant bacterial strains. nih.gov While compounds such as 7-acetamido-1,8-naphthyridin-4(1H)-one and 3-trifluoromethyl-N-(5-chloro-1,8-naphthyridin-2-yl)-benzenesulfonamide showed no direct antibacterial activity at concentrations up to 1024 µg/mL, they acted synergistically when combined with fluoroquinolone antibiotics like norfloxacin, ofloxacin, and lomefloxacin. nih.gov This combination significantly lowered the minimum inhibitory concentration (MIC) of the antibiotics against multi-resistant strains of E. coli, S. aureus, and Pseudomonas aeruginosa. nih.gov

A broader review of 1,8-naphthyridine derivatives highlights their activity against a range of bacteria. mdpi.com Various synthesized series have shown effectiveness against S. aureus, Bacillus subtilis, E. coli, and Klebsiella pneumoniae, with some derivatives exhibiting MIC values comparable to standard antibiotics like ciprofloxacin. mdpi.com

| Derivative Class | Bacterial Strain | Observed Activity | Reference |

|---|---|---|---|

| 3-N-substituted 1,8-naphthyridin-2(1H)-ones | Staphylococcus aureus, Escherichia coli | High inhibition of spore germination | researchgate.net |

| 7-acetamido-1,8-naphthyridin-4(1H)-one | E. coli, S. aureus, P. aeruginosa (multi-resistant) | No direct activity (MIC ≥ 1024 µg/mL), but potentiates fluoroquinolones | nih.gov |

| nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govmdpi.comnaphthyridines | S. aureus, B. subtilis, E. coli, K. pneumoniae | Maximal inhibition zones compared to ciprofloxacin | mdpi.com |

| N-3-diaryl-1,8-naphthyridin-2-amines | B. subtilis, E. coli | Activity similar to streptomycin | mdpi.com |

The antifungal potential of 1,8-naphthyridine derivatives has also been explored. mdpi.com Specifically, a series of 9-(3-fluoro-4-methoxyphenyl)-6-aryl- nih.govnih.govresearchgate.nettriazolo[4,3-a] nih.govmdpi.comnaphthyridine derivatives were screened in vitro for their antifungal activity against Aspergillus flavus and Fusarium oxysporum. mdpi.com Certain derivatives from this series showed maximal zones of inhibition against all tested microorganisms when compared to the standard antifungal agent amphotericin B. mdpi.com This indicates that the 1,8-naphthyridine scaffold can be a promising base for the development of new antifungal agents. mdpi.com

Investigations into Other Biological Modulations

Beyond their interactions with cannabinoid receptors and antimicrobial activities, 1,8-naphthyridin-2-one analogues have been investigated for other biological effects.

One significant finding is the identification of a 1,8-naphthyridin-2-one derivative as a potent and selective inhibitor of Sphingomyelin Synthase 2 (SMS2). sci-hub.se SMS2 is a drug target for various cardiovascular and metabolic diseases, and the discovery of compound 37 as a selective inhibitor highlights a different therapeutic avenue for this chemical class. sci-hub.se

In the context of immunology, certain 1,8-naphthyridine derivatives, identified as selective CB2 agonists, have been shown to affect immune cells. nih.gov These compounds were found to block the proliferation of peripheral blood mononuclear cells, down-regulate the production of TNF-α, and inhibit cell activation markers more efficiently in cells derived from Multiple Sclerosis patients compared to healthy controls. nih.gov

The broader 1,8-naphthyridine scaffold is recognized for a wide array of biological activities, including potential anti-HIV, antidepressant, and antioxidant properties, which suggests a rich field for further exploration of its derivatives. nih.gov

Anti-inflammatory and Antioxidant Potential

Analogues of 1,8-naphthyridine have demonstrated significant potential as both anti-inflammatory and antioxidant agents in various in vitro models.

Certain 1-propargyl-1,8-naphthyridine-3-carboxamide derivatives have been synthesized and evaluated for their anti-inflammatory activity. organic-chemistry.orgnih.gov Among the series, compound 24 was identified as showing significant anti-inflammatory properties. organic-chemistry.org The research highlights the potential of modifying the 1,8-naphthyridine core to develop effective anti-inflammatory agents. organic-chemistry.orgnih.gov

In the realm of antioxidant activity, a series of synthesized spiro β-Lactams and thiazolidinones featuring a 1,8-naphthyridine moiety were tested for their free radical scavenging capabilities using a DPPH assay. slideshare.net The results indicated that nearly all the synthesized compounds exhibited notable antioxidant effects. Specifically, compounds with electron-withdrawing groups, such as chloro and nitro, on the phenyl ring tended to show improved activity. slideshare.net Another study involving different substituted 1,8-naphthyridine derivatives found that compound 15 displayed the most potent antioxidant and cytotoxic activity within its series. bldpharm.com

| Compound | Assay | IC₅₀ (µg/mL) | Reference Compound | Reference IC₅₀ (µg/mL) |

|---|---|---|---|---|

| Compound 8b (a thiazolidinone derivative) | DPPH Scavenging | 17.68 ± 0.76 | Ascorbic Acid | 15.16 ± 0.43 |

| Compound 4c (a spiro β-Lactam derivative) | DPPH Scavenging | 18.53 ± 0.52 | Ascorbic Acid | 15.16 ± 0.43 |

Antiallergic Mechanisms (e.g., SRS-A Release Inhibition)

The 1,8-naphthyridine framework has been identified as a potent scaffold for developing antiallergic agents. rsc.org A novel class of substituted 1,8-naphthyridin-2(1H)-ones has been described as potent inhibitors of the release of Slow-Reacting Substance of Anaphylaxis (SRS-A), which consists of sulfidopeptide leukotrienes. nih.gov This inhibitory action is considered a key mechanism for their antiallergic effects. nih.gov

Structure-activity relationship studies identified several key compounds. Starting from the lead compound 1-phenyl-3-n-butyl-4-hydroxynaphthyridin-2(1H)-one (11) , researchers developed more potent analogues. nih.gov Notably, 1-phenyl-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (12, Sch 33303) , 1-(3'-chlorophenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (87) , and 1-(3'-methoxyphenyl)-3-(2-propenyl)-4-acetoxy-1,8-naphthyridin-2(1H)-one (89) were highlighted as compounds of significant interest due to their inhibitory activity on SRS-A release. nih.gov Another compound, Ro 21-7634 , was also found to inhibit antigen-induced SRS-A release from actively sensitized guinea pig lung fragments. nih.gov

Antiviral Effects (e.g., HIV-1 Ribonuclease H Inhibition)

The Ribonuclease H (RNase H) function of the Human Immunodeficiency Virus (HIV) reverse transcriptase is an essential target for antiviral drug development. acs.org Analogues based on the 1,8-naphthyridin-2(1H)-one scaffold have emerged as potent and selective inhibitors of HIV-1 RNase H.

Optimization of a 1-hydroxy-1,8-naphthyridin-2(1H)-one core led to the identification of a particularly effective compound with an IC₅₀ of 0.045 µM against HIV RT RNase H. This compound also demonstrated antiviral efficacy in a single-cycle viral replication assay (IC₅₀ = 0.19 µM). Further research on related structures, specifically double-winged 3-hydroxypyrimidine-diones designed to mimic the binding of 1,8-naphthyridinones, yielded analogues with unprecedented potency. acs.org Compounds with specific substitutions, such as para-methyl (10u , 10aa ) or para-fluoro (10w , 10bb ), exhibited RNase H inhibition with IC₅₀ values in the low nanomolar range (0.004–0.009 µM). acs.org

| Compound Class/Number | Inhibitory Concentration (IC₅₀) | Target |

|---|---|---|

| Optimized 1-hydroxy-1,8-naphthyridin-2(1H)-one | 0.045 µM | HIV RT RNase H |

| 10u and 10aa (para-methyl substituents) | 0.004–0.009 µM | RT RNase H |

| 10w and 10bb (para-fluoro substituents) | 0.004–0.009 µM | RT RNase H |

Platelet Aggregation Inhibition Studies

Derivatives of 1,8-naphthyridine have been investigated for their ability to inhibit platelet aggregation. A series of 2-cycloalkylamino-3-phenyl-1,8-naphthyridine derivatives were tested in vitro for their capacity to inhibit human platelet aggregation induced by arachidonate (B1239269), collagen, and ADP.

Several compounds from this series, including 5a, 5b, 7a, 7b, 8a, 10c, and 10d , demonstrated remarkable inhibitory activity against aggregation induced by arachidonate and collagen, with a potency similar to that of indomethacin. The presence of a morpholinyl or piperidinyl group at position 2 and a chloro or methoxy (B1213986) group at position 7 of the naphthyridine ring appeared to enhance activity. Furthermore, the most active compounds in the arachidonate test, 5b and 7b , were also found to significantly increase cyclic AMP (c-AMP) levels, suggesting a potential mechanism of action.

Calcium Dyshomeostasis Regulation

The regulation of cellular calcium (Ca²⁺) entry is critical for cell survival and function, and its dysregulation is implicated in various pathologies. acs.org Pharmacological studies have explored 1,8-naphthyridine derivatives as modulators of voltage-dependent Ca²⁺ channels (VDCC). acs.org

Research has shown that certain 1,8-naphthyridine derivatives can block Ca²⁺ channels, with a preference for the L-subtype. acs.org In one study, a specific 1,8-naphthyridine derivative, compound 30 , was found to have a unique effect on calcium regulation. Instead of a strong blockade, it exerted a slight "Ca²⁺-promoter" effect, leading to a minor increase in Ca²⁺ entry into cells. This subtle modulation of calcium levels was associated with a cytoprotective effect against toxic stimuli, suggesting that precise regulation, rather than a complete blockade of calcium entry, can be a viable strategy for cellular protection. acs.org

Supramolecular Chemistry and Materials Science Applications

Molecular Recognition and Host-Guest Systems

The ability of 3-Methyl-1,8-naphthyridin-2(1H)-one and its parent scaffold to engage in specific, non-covalent interactions is the cornerstone of its application in molecular recognition and the design of host-guest systems. These systems are fundamental to sensing, catalysis, and biological mimicry.

The supramolecular behavior of this compound is dominated by two primary non-covalent interactions: hydrogen bonding and π-π stacking. The lactam portion of the molecule features a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl C=O group). This allows for the formation of predictable and stable self-complementary dimers or extended chains, a common motif in crystal engineering.

Simultaneously, the flat, electron-rich surface of the naphthyridine ring system facilitates π-π stacking interactions with other aromatic molecules. Research has shown that hydrogen bonding can enhance the strength of these stacking interactions by inducing π-depletion in the aromatic rings, thereby modulating their electron density. rsc.org This synergy between hydrogen bonding and π-π stacking is crucial for the self-assembly of naphthyridine derivatives into well-ordered, multidimensional supramolecular architectures. rsc.orgmdpi.comnih.gov The interplay of these forces has been successfully leveraged in designing substituted 1,8-naphthyridin-2(1H)-ones for the specific recognition of nucleic acid bases, where both hydrogen bonding and stacking are critical for binding affinity and selectivity. researchgate.net

Table 1: Key Non-Covalent Interactions in this compound

| Interaction Type | Participating Functional Group | Role in Supramolecular Assembly |

|---|---|---|

| Hydrogen Bonding | Lactam (N-H and C=O) | Directs self-assembly, forms dimers and chains |

| π-π Stacking | Naphthyridine aromatic rings | Stabilizes assemblies through orbital overlap |

The efficacy of a host molecule in a host-guest system is quantified by its association constant (Kₐ) or binding constant (Kₑ). For naphthyridine-based receptors, these constants are often determined using ¹H-NMR titration experiments. nih.gov This technique involves monitoring the chemical shift changes of specific protons on the host or guest molecule as the concentration of the other component is systematically varied.

In studies involving related naphthyridine derivatives designed as receptors for biotin (B1667282) analogues, ¹H-NMR titrations were employed to measure the binding constants. nih.gov By keeping the total concentration constant while varying the molar fractions of the host and guest, a Job plot can be generated to confirm the stoichiometry of the complex, which is essential for applying the correct binding models to calculate the association constant. nih.gov The data revealed that receptors incorporating the naphthyridine moiety are potent binders, a fact attributed to the stabilization of the host-guest complex through multiple hydrogen bonds. nih.gov

Coordination Chemistry and Metal Complexation

The 1,8-naphthyridine (B1210474) scaffold is an exceptional ligand in coordination chemistry due to its two nitrogen atoms held in a pre-organized arrangement, making it a classic binucleating or "chelating" ligand. wikipedia.org

The geometry of the 1,8-naphthyridine core, with its flanking nitrogen centers, is particularly well-suited for bridging two metal centers, leading to its extensive use in dimetal chemistry. wikipedia.orgresearchgate.net The constrained "bite distance" of approximately 2.2 Å between the nitrogen atoms facilitates the formation of stable complexes with a variety of transition metals. researchgate.net Functionalized 1,8-naphthyridine ligands have been instrumental in studying the chemistry of quadruply bonded Mo₂ cores and diruthenium(I) cores. researchgate.net They have also been used to create binuclear copper complexes that can mimic the function of carboxylates or participate in catalytic reactions. researchgate.netunimelb.edu.au The specific substituents on the naphthyridine ring can modulate the electronic properties and steric environment of the metal centers, influencing their reactivity and catalytic activity. researchgate.net

The rigid and predictable coordination vector of 1,8-naphthyridine ligands makes them ideal building blocks for the bottom-up construction of complex metallosupramolecular architectures. researchgate.net By combining these ligands with metal ions that have specific coordination geometries (e.g., linear, trigonal, square planar), chemists can design and synthesize a wide array of discrete structures, such as cages, grids, and polygons. The self-assembly process is driven by the formation of coordinate bonds between the nitrogen atoms of the naphthyridine ligand and the metal centers, resulting in highly ordered, functional superstructures. These architectures have potential applications in catalysis, molecular storage, and sensing. researchgate.net

Optoelectronic and Advanced Material Properties

The inherent electronic and photophysical properties of the 1,8-naphthyridine core have led to its exploration in the field of materials science, particularly for optoelectronic applications. Derivatives of 1,8-naphthyridine have been shown to possess high photoluminescence quantum yields and to exhibit thermally activated delayed fluorescence (TADF). nih.gov These characteristics are highly desirable for the development of next-generation organic light-emitting diodes (OLEDs), especially for producing efficient blue emitters, which remain a significant challenge in the field. nih.gov The potential for this compound to serve as a key chromophore or building block in such materials is an active area of interest, promising advancements in display technologies and solid-state lighting.

Fluorescent Dye Development